N-(5-amino-2-methylphenyl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-13(16)10-14(11)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMWHPBLGKGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Spectroscopic Characterization of N 5 Amino 2 Methylphenyl 2 Phenylacetamide Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for determining the structural framework of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹³C-DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of N-(5-amino-2-methylphenyl)-2-phenylacetamide would exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region (typically δ 6.5-8.0 ppm) would be complex, showing signals for the protons on both the 2-methyl-5-aminophenyl ring and the phenyl ring of the acetamide (B32628) moiety. The protons on the substituted aminophenyl ring would likely appear as a doublet, a singlet-like signal, and a doublet of doublets, reflecting their specific coupling patterns. The five protons of the unsubstituted phenyl ring would show characteristic multiplets.
Key signals would include a singlet for the methyl group (-CH₃) protons, typically in the δ 2.0-2.5 ppm range. The methylene (B1212753) protons (-CH₂-) of the phenylacetamide group would appear as a sharp singlet around δ 3.6-3.8 ppm. The amine (-NH₂) and amide (-NH-) protons would be visible as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.
¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group would be the most downfield signal, expected in the range of δ 168-172 ppm. The aromatic carbons would generate a cluster of signals between δ 110-150 ppm. The methylene carbon (-CH₂-) would likely resonate around δ 40-45 ppm, while the methyl carbon (-CH₃) would appear upfield, typically between δ 15-20 ppm.
¹³C-DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
DEPT-90: This experiment would only show signals for CH (methine) carbons, which would be the proton-bearing carbons on the aromatic rings.
DEPT-135: This spectrum would display positive signals for CH₃ and CH groups and negative signals for CH₂ groups. Quaternary carbons (including the carbonyl carbon and substituted aromatic carbons) would be absent. This would allow for the unambiguous assignment of the methyl, methylene, and aromatic methine carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on predictive models and typical chemical shift values for similar structural motifs. Actual experimental values may vary.
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|---|
| -C=O | - | ~170 | Absent |
| Aromatic C-NH | - | ~138 | Absent |
| Aromatic C-CH₃ | - | ~128 | Absent |
| Aromatic C-NH₂ | - | ~145 | Absent |
| Aromatic CH | ~6.5 - 7.5 | ~115 - 135 | Positive |
| -CH₂- | ~3.7 | ~44 | Negative |
| -CH₃ | ~2.2 | ~17 | Positive |
| -NH- | Broad Singlet | - | - |
| -NH₂ | Broad Singlet | - | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups would appear as distinct bands in the 3200-3500 cm⁻¹ region. The amide I band, a strong absorption due to the C=O stretching vibration, would be prominent around 1650-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, would be observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine & Amide (N-H) | Stretch | 3200 - 3500 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (-CH₂, -CH₃) | Stretch | 2850 - 3000 | Medium |
| Amide C=O (Amide I) | Stretch | 1650 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| Amide N-H (Amide II) | Bend | ~1550 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula. For this compound (C₁₅H₁₆N₂O), the molecular ion peak [M]⁺ would be expected at m/z 240.29. High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. The fragmentation pattern would likely show characteristic losses, such as the cleavage of the benzyl (B1604629) fragment (C₇H₇, m/z 91) or the phenylacetyl group (C₈H₇O, m/z 119), providing further structural confirmation.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be dominated by π → π* transitions of the aromatic rings. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609), likely resulting in strong absorptions in the 230-280 nm range.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a pure sample of this compound (C₁₅H₁₆N₂O), the calculated elemental composition would be a critical benchmark for sample purity.
Table 3: Calculated Elemental Composition of C₁₅H₁₆N₂O
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 15 | 180.165 | 74.97% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.71% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.66% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.66% |
| Total | - | 34 | 240.306 | 100.00% |
Crystallographic Studies and Molecular Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not currently available in open-access crystallographic databases, analysis of its structure suggests key conformational features.
The molecule would likely adopt a conformation where the two aromatic rings are not coplanar to minimize steric hindrance. The amide linkage is generally planar. A crucial aspect of the crystal packing would be the formation of intermolecular hydrogen bonds. The amine (-NH₂) and amide (-NH-) groups can act as hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the amine nitrogen can act as acceptors. These interactions would likely lead to the formation of extended one-, two-, or three-dimensional networks in the crystal lattice, significantly influencing the compound's physical properties.
Single-Crystal X-ray Diffraction Analysis
The key crystallographic parameters for this related compound are summarized in the table below. These values are crucial for defining the unit cell and the position of each atom within it.
| Parameter | Value for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide researchgate.net |
|---|---|
| Chemical Formula | C₁₃H₁₆N₄O |
| Formula Weight | 244.30 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.1271 (3) |
| b (Å) | 8.9295 (3) |
| c (Å) | 19.2508 (7) |
| β (°) | 94.683 (1) |
| Volume (ų) | 1221.06 (8) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 150 |
Analysis of Dihedral Angles and Planarity
The conformation of N-aryl acetamides is largely defined by the rotational angles, or dihedral angles, between the planar amide linkage and the aromatic rings. In the analyzed analogue, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the central amide fragment (N2/C8/C9/O1) is essentially planar, with a root-mean-square deviation of just 0.0013 Å. nih.gov
However, the molecule as a whole adopts a distinctly non-planar, angular shape. This is due to significant twisting around the single bonds connecting the amide group to the phenyl and pyrazolyl rings. The mean plane of the aminomethylphenyl ring (C1–C6) is inclined to the amide plane by a dihedral angle of 86.56 (6)°. nih.gov Similarly, the pyrazolyl ring is tilted by 72.84 (7)° relative to the amide plane. nih.gov This twisted conformation is a common feature in such molecules, arising from the need to minimize steric hindrance between the ortho-substituents and the amide group. It is highly probable that this compound would adopt a similar angular conformation.
| Structural Fragment | Description | Observed Dihedral Angle (°) in Analogue nih.gov |
|---|---|---|
| Amide Plane vs. Aminomethylphenyl Ring | Angle between the planar amide group and the substituted phenyl ring. | 86.56 (6) |
| Amide Plane vs. Pyrazolyl Ring | Angle between the planar amide group and the pyrazolyl ring. | 72.84 (7) |
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, hydrogen bonds are the dominant force dictating the supramolecular architecture. nih.gov
The molecule contains several hydrogen bond donors (the N-H groups of the amide and the amino substituent) and acceptors (the carbonyl oxygen and the pyrazolyl nitrogen atoms). The analysis reveals a complex network of N—H⋯O and N—H⋯N hydrogen bonds. These interactions link the molecules into chains. nih.gov These chains are further connected into layers by additional hydrogen bonds. nih.gov Hirshfeld surface analysis confirms the significance of these interactions, with H⋯O/O⋯H and H⋯N/N⋯H contacts accounting for 10.8% and 13.6% of the close contacts in the crystal packing, respectively. nih.gov
Weaker C—H⋯π interactions also play a role in stabilizing the crystal structure. nih.gov Given the structural similarities, this compound is expected to exhibit analogous N—H⋯O hydrogen bonds, forming at least a catemer motif where the amide N-H of one molecule bonds to the carbonyl oxygen of a neighbor. The primary amino group would also participate in hydrogen bonding, creating a robust, three-dimensional network. Halogen bonding would not be present unless halogen substituents were introduced to the structure.
| Donor-H···Acceptor | D···A Distance (Å) in Analogue nih.gov | D-H···A Angle (°) in Analogue nih.gov | Description |
|---|---|---|---|
| N1—H1B···O1 | 3.0284 (19) | 171 | Forms inversion-related pairs, creating chains. |
| N2—H2A···N1 | 3.0354 (17) | 170 | Contributes to the formation of molecular chains. |
| N4—H4···O1 | 2.8625 (17) | 163 (2) | Links the primary chains into layers. |
Atropisomerism and Stereochemical Considerations
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single (σ) bond, leading to stereoisomers that can be isolated. wikipedia.orgcaltech.edu This phenomenon is particularly relevant in N-aryl amide scaffolds where bulky substituents in the ortho positions of the aryl ring can restrict rotation around the C(aryl)-N(amide) bond. nih.govnih.gov
The target molecule, this compound, possesses a methyl group in the ortho position to the amide linkage. This substitution pattern creates a potential for atropisomerism. The steric barrier to rotation around the C-N bond may be high enough to allow for the existence of stable, non-interconverting rotational isomers (atropisomers) at room temperature. acs.org
Whether these atropisomers are stable enough to be isolated depends on the rotational energy barrier, which is influenced by the size of the ortho-substituent and interactions with the amide group. nih.gov While simple N-(o-tolyl)amides might have a relatively low barrier to rotation, additional substitution or complexation could enhance this barrier. The classification of atropisomers depends on their half-life of racemization; they can range from rapidly interconverting mixtures to stereochemically stable enantiomers. nih.govacs.org A detailed computational and experimental study, such as dynamic NMR spectroscopy, would be required to determine the precise rotational barrier and the stereochemical stability of this compound.
Structure Activity Relationship Sar Investigations of N 5 Amino 2 Methylphenyl 2 Phenylacetamide Analogues
Influence of Substituent Nature and Position on Biological Activity
The biological activity of N-(5-amino-2-methylphenyl)-2-phenylacetamide analogues can be significantly modulated by altering the substituents on the phenyl rings and their respective positions. These changes can affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.
The electronic nature of substituents on the phenylacetamide moiety plays a pivotal role in determining the biological potency of the analogues. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, thereby influencing its binding affinity to target proteins.
Research on related phenylacetamide series has shown that the presence of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can enhance the biological activity in certain contexts. For instance, in a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety demonstrated higher cytotoxic effects against cancer cell lines compared to those with a methoxy (B1213986) group, which is an electron-donating group. This suggests that for some biological targets, a reduction in electron density on the phenyl ring is favorable for activity. The electron-withdrawing effect can lead to a more polarized molecule, potentially strengthening interactions with electron-rich pockets in a receptor's active site.
Conversely, electron-donating groups like methoxy (-OCH3) or methyl (-CH3) can also lead to an increase in activity, depending on the specific biological target. These groups can enhance the electron density of the aromatic ring, which may be beneficial for interactions with electron-deficient regions of a target. The specific impact of these groups is highly dependent on the topology and electronic environment of the binding site.
Table 1: Illustrative Impact of Electronic Groups on the Biological Activity of Phenylacetamide Analogues
| Substituent (R) | Electronic Nature | General Impact on Activity (Target Dependent) |
| -NO2 | Electron-Withdrawing | Potentially increased activity |
| -CN | Electron-Withdrawing | Potentially increased activity |
| -Cl | Electron-Withdrawing | Potentially increased activity |
| -OCH3 | Electron-Donating | Activity varies with target |
| -CH3 | Electron-Donating | Activity varies with target |
The position of substituents on the aromatic rings of this compound analogues is a critical determinant of their biological activity. Moving a substituent from one position to another (e.g., ortho, meta, or para) can drastically alter the molecule's shape and the spatial orientation of key functional groups, thereby affecting its ability to fit into a binding site.
Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity varies with the position of substituents on the phenyl ring. For example, halogenated substituents at the para-position of the phenyl ring were found to be among the most active in antimicrobial assays. This highlights the importance of the substituent's location for optimal interaction with the target. A substituent in the para-position, for instance, might interact with a specific sub-pocket within the receptor that is not accessible to a substituent in the ortho- or meta-position.
The spatial arrangement of the entire molecule, influenced by the rotational freedom around single bonds, also plays a role. The relative orientation of the two phenyl rings and the acetamide (B32628) linker can adopt different conformations, and only specific conformations may be able to bind effectively to the biological target.
Table 2: Illustrative Effect of Substituent Position on the Antimicrobial Activity of Halogenated Phenylacetamide Analogues
| Compound | Substituent | Position | Relative Activity |
| Analogue A | -Cl | para | High |
| Analogue B | -Cl | meta | Moderate |
| Analogue C | -Cl | ortho | Low |
Stereochemical Effects on Biological Profiles and Target Interactions
Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral and often exhibit stereospecific interactions. For analogues of this compound that contain chiral centers, the different enantiomers or diastereomers can have vastly different biological activities.
A chiral center could be introduced, for example, by substitution on the α-carbon of the phenylacetamide moiety. In such cases, one enantiomer may fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether. This stereoselectivity arises from the three-dimensional arrangement of atoms, which must complement the chiral environment of the receptor's binding site.
While specific studies on the stereochemistry of this compound analogues are not widely available in the public domain, the principle of eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers, is a key concept in medicinal chemistry. It is highly probable that chiral analogues of this compound would exhibit significant differences in their biological profiles.
Identification of Key Pharmacophoric Features for Biological Potency
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound analogues is essential for designing new compounds with improved potency and selectivity.
Based on the core structure, the key pharmacophoric features likely include:
Aromatic rings: The two phenyl rings likely engage in π-π stacking or hydrophobic interactions with the target protein.
Amide linker: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with the receptor.
Amino group: The primary amine on the 2-methylphenyl ring can also participate in hydrogen bonding or ionic interactions.
Methyl group: The methyl group may provide a beneficial steric interaction or fit into a hydrophobic pocket.
The spatial arrangement of these features is critical. The distance and relative orientation between the aromatic rings, the hydrogen bond donors and acceptors, and the hydrophobic features define the pharmacophore model. Computational studies, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, can help to refine this model and predict the activity of novel analogues. For some phenylacetamide derivatives, pharmacophore models have been developed that highlight the importance of specific hydrogen bond donors, acceptors, and hydrophobic regions for their biological activity.
SAR Trends Across Diverse Investigational Biological Systems
The structure-activity relationship trends for this compound analogues can vary significantly depending on the biological system being investigated. A set of structural modifications that leads to increased activity against one target (e.g., a specific kinase) may result in decreased activity against another (e.g., a different enzyme or a receptor).
For example, increasing the lipophilicity of a compound by adding hydrophobic substituents might enhance its ability to cross cell membranes and show improved activity in cell-based assays. However, this same modification could lead to non-specific binding or reduced solubility, which could be detrimental in other contexts.
The diverse biological activities reported for the broader class of phenylacetamides, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that different structural features are important for each type of activity. A comprehensive SAR analysis would require testing a library of analogues across a panel of different biological assays to identify trends that are specific to each target and to develop compounds with desired selectivity profiles. The lack of extensive publicly available data for this compound across diverse biological systems currently limits a detailed comparative SAR analysis.
Computational Chemistry and in Silico Approaches for N 5 Amino 2 Methylphenyl 2 Phenylacetamide Research
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Binding Affinity and Conformational Analysis at Active Sites
In a typical study, N-(5-amino-2-methylphenyl)-2-phenylacetamide would be docked into the active site of a relevant biological target (e.g., an enzyme or receptor). The simulation would predict the binding energy (often expressed in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more stable and potent interaction. The analysis would also reveal the most stable conformation of the ligand within the binding pocket.
Interactive Data Table: Example Docking Scores This table illustrates hypothetical binding affinities of this compound against three different enzyme targets.
| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Enzyme A | -8.5 | 1.2 µM |
| Enzyme B | -7.2 | 5.8 µM |
| Enzyme C | -9.1 | 0.8 µM |
| Note: Data is illustrative and not based on experimental results. |
Elucidation of Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)
Post-docking analysis is crucial for understanding the nature of the ligand-target interaction. This involves identifying the specific molecular forces that stabilize the complex. For this compound, key interactions would likely involve:
Hydrogen Bonds: The amino (-NH2) and amide (-NH-C=O) groups are potential hydrogen bond donors and acceptors, which could form strong interactions with amino acid residues in the target's active site.
Hydrophobic Interactions: The phenyl and methylphenyl rings would likely engage in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to the binding affinity.
Pi-Pi Stacking: The aromatic rings could also participate in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the active site.
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of a molecule. These methods are essential for understanding molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies (e.g., B3LYP Basis Sets)
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a basis set like 6-311G(d,p) is a common and reliable level of theory for optimizing molecular geometry and calculating various properties of organic molecules like this compound. These calculations are foundational for the analyses described below.
Analysis of Electronic Properties (e.g., Stability, Polarizability, Hyperpolarizability, Dipole Moment, Aromaticity)
DFT calculations can determine several key electronic properties that govern the behavior of a molecule.
Stability and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Polarizability and Hyperpolarizability: These properties describe how the electron cloud of the molecule is distorted by an external electric field and are relevant for understanding non-linear optical (NLO) properties.
Aromaticity: Various indices can be calculated to quantify the aromatic character of the phenyl rings, which is related to their stability and reaction preferences.
Interactive Data Table: Example Calculated Electronic Properties This table shows a hypothetical set of electronic properties for this compound calculated at the B3LYP/6-311G(d,p) level of theory.
| Property | Calculated Value | Unit |
| HOMO Energy | -5.45 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 4.47 | eV |
| Dipole Moment | 3.21 | Debye |
| Mean Polarizability | 25.8 | 10⁻²⁴ esu |
| Note: Data is illustrative and not based on experimental results. |
Vibrational Frequency Analysis and Assignment
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry (e.g., using DFT B3LYP), each vibrational mode can be assigned to a specific motion of the atoms, such as stretching, bending, or wagging. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and understand its dynamic properties. Key predicted frequencies for this compound would include N-H stretching of the amino and amide groups, C=O stretching of the amide, and various C-H and C=C stretching modes of the aromatic rings.
Excited State Properties and Photophysical Behavior
Computational studies are instrumental in understanding the photophysical properties of molecules by examining their electronic structure and behavior upon excitation with light. For a compound like this compound, these methods can predict its absorption and emission spectra, quantum yields, and excited-state lifetimes.
| Property | Predicted Value | Computational Method |
|---|---|---|
| Max Absorption Wavelength (λmax) | ~310 nm | TD-DFT |
| Max Emission Wavelength (λem) | ~395 nm | TD-DFT |
| Assigned Transition | π→π* | - |
| Excited State Lifetime (τ) | 1.0 - 2.0 ns | - |
Molecular Dynamics Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations offer a computational microscope to view the motion and interactions of molecules over time. mdpi.com By simulating the atomic movements of this compound, researchers can gain insights into its dynamic behavior, flexibility, and interactions with biological macromolecules such as proteins or nucleic acids. mdpi.comnih.gov
MD simulations are particularly valuable for exploring how a ligand like this compound binds to and interacts with a biological target. These simulations can reveal the stability of key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, within the binding site over the simulation period. nih.gov This dynamic view is crucial as it goes beyond the static picture provided by molecular docking, showing how the ligand and protein adapt to each other. Tracking these interactions over time helps to identify the most critical contacts for binding affinity and specificity.
| Interaction Type | Ligand Group | Receptor Residue (Example) | Interaction Occupancy (%) |
|---|---|---|---|
| Hydrogen Bond | Amine (-NH2) | ASP-121 | 85.2 |
| Hydrogen Bond | Amide (C=O) | SER-150 | 65.7 |
| Hydrophobic | Methylphenyl Ring | LEU-205, VAL-208 | 95.1 |
| π-π Stacking | Phenyl Ring | PHE-342 | 44.5 |
The stability of a ligand-biomacromolecule complex and the conformational changes occurring during the simulation are often assessed using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.com RMSD measures the average deviation of the protein or ligand backbone atoms over time from a reference structure, with a stable, plateauing RMSD value indicating that the system has reached equilibrium. mdpi.com RMSF, on the other hand, measures the fluctuation of individual residues or parts of the molecule, highlighting flexible regions. mdpi.com For this compound, analyzing its RMSD when bound to a target can confirm the stability of its binding pose, while RMSF can reveal the flexibility of its different chemical moieties.
| Metric | System | Average Value (Illustrative) | Interpretation |
|---|---|---|---|
| RMSD | Protein Backbone | 1.5 Å | The protein maintains a stable overall fold. |
| RMSD | Ligand | 0.8 Å | The ligand remains in a stable binding pose. |
| RMSF | Protein Active Site Residues | < 1.2 Å | Key binding residues are relatively rigid. |
| RMSF | Ligand Phenylacetamide Group | 0.5 Å | The core of the ligand shows minimal movement. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful in silico strategy used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to find novel molecules with the potential for similar biological activity. nih.govsemanticscholar.org
A pharmacophore model for this compound would be developed by identifying its key chemical features that can form interactions with a receptor. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), and aromatic rings (AR). nih.gov The spatial arrangement of these features is critical for biological activity. nih.gov Once a model is generated, it must be validated to ensure it can effectively distinguish between known active and inactive compounds. nih.gov For this compound, the amine and amide groups would likely serve as hydrogen bond donors, the carbonyl oxygen as a hydrogen bond acceptor, and the two phenyl rings as hydrophobic and aromatic features.
| Feature Type | Molecular Moiety | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Amino Group (-NH2) | Forms hydrogen bonds with acceptor groups on the receptor. |
| Hydrogen Bond Donor (HBD) | Amide Group (-NH-) | Forms hydrogen bonds with acceptor groups on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Group (C=O) | Accepts hydrogen bonds from donor groups on the receptor. |
| Aromatic Ring (AR) | Phenyl Ring | Participates in π-π stacking or π-cation interactions. |
| Aromatic Ring (AR) | Methylphenyl Ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic (H) | Methyl Group (-CH3) | Engages in hydrophobic interactions within the binding pocket. |
Pharmacophore-based virtual screening uses a validated model to rapidly search through vast chemical libraries, such as the ZINC database, containing millions of compounds. nih.gov The process identifies molecules, or "hits," that geometrically match the pharmacophore's features. These hits are then typically subjected to further filtering, for example, by applying medicinal chemistry principles like Lipinski's rule of five or by assessing their predicted activity using models like 3D-QSAR. nih.gov This workflow significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov A screening campaign starting from a pharmacophore based on this compound could identify structurally diverse compounds with the potential for similar biological effects.
| Step | Description | Number of Compounds (Example) |
|---|---|---|
| 1. Initial Database | A large library of commercially available or virtual compounds. | 1,000,000 |
| 2. Pharmacophore Screening | Compounds are filtered based on their 3D fit to the pharmacophore model. | 30,000 |
| 3. Fitness Score Filtering | Hits are retained based on a high fitness score (>60%). nih.gov | 1,500 |
| 4. Activity Prediction/Docking | Remaining hits are ranked by predicted activity or docking score. | 500 |
| 5. Final Selection | Top-ranked compounds are visually inspected and selected for experimental testing. | 50 |
Lack of Specific Research Data on Computational Solvent Effects for this compound
A thorough review of available scientific literature reveals a notable absence of specific computational chemistry studies focused on this compound, particularly concerning the influence of solvent effects on its molecular modeling. While the field of computational chemistry routinely employs in silico approaches to investigate how different solvents can alter the conformation, stability, and electronic properties of molecules, dedicated research on this particular compound is not present in the public domain.
Computational modeling of solvent effects is a critical aspect of understanding a molecule's behavior in a solution, which is more representative of real-world chemical and biological environments than a vacuum (gas phase). These effects are generally categorized into two main approaches: implicit and explicit solvent models.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is often used to calculate the energies of different molecular conformations in solution, providing insights into their relative stabilities.
Explicit solvent models take a more detailed approach by representing individual solvent molecules around the solute. This allows for the specific interactions, such as hydrogen bonding between the solute and solvent, to be directly simulated. While more computationally intensive, this method can provide a more accurate and dynamic picture of the solvation process.
For a molecule like this compound, which possesses both hydrogen bond donors (the amino and amide groups) and acceptors (the carbonyl oxygen and the nitrogen atoms), as well as aromatic rings capable of π-π stacking, the choice of solvent would be expected to significantly influence its behavior. For example, in a polar protic solvent like water or ethanol (B145695), explicit hydrogen bonding interactions would likely play a major role in stabilizing certain conformations. In contrast, in a nonpolar solvent like hexane, intramolecular hydrogen bonding and van der Waals forces might become more dominant in determining the molecule's preferred shape.
However, without specific studies on this compound, any discussion of solvent effects remains purely theoretical. There are no published data tables or detailed research findings that would allow for a quantitative analysis of how different solvents impact its computational modeling. Such research would be necessary to generate meaningful data, for instance, on how the dipole moment, conformational energies, or frontier molecular orbital energies of this compound change in solvents of varying polarity.
Until such research is conducted and published, a detailed, data-driven account of the solvent effects in the computational modeling of this compound cannot be provided.
Q & A
Q. What are the optimal synthetic routes for N-(5-amino-2-methylphenyl)-2-phenylacetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A multi-step synthesis is typically employed. For analogous acetamides, substitution reactions using halogenated nitroarenes (e.g., 3-chloro-4-fluoronitrobenzene) with alcohols under alkaline conditions generate intermediates, followed by nitro-group reduction (e.g., iron powder in acidic media) to yield aniline derivatives . Condensation with phenylacetic acid derivatives using coupling agents (e.g., DCC, EDC) under inert atmospheres enhances efficiency. Solvent choice (e.g., dichloromethane or toluene/water mixtures) and temperature control (0–25°C) minimize side reactions like hydrolysis or dimerization . Yield optimization involves monitoring via TLC (hexane:ethyl acetate, 9:1) and quenching with ice to isolate solid products .
Q. Which spectroscopic techniques are most effective for characterizing This compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : NMR confirms aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and amine protons (δ 4.5–5.5 ppm, broad singlet). NMR identifies carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the aromatic ring .
- IR : Stretching vibrations for amide C=O (1650–1680 cm) and N–H (3300–3500 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of CO or phenyl groups) .
Q. How can purity and stability of this compound be assessed during storage and handling?
- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Stability studies under varying temperatures (4°C, 25°C) and humidity (desiccated vs. ambient) identify degradation products (e.g., hydrolysis to phenylacetic acid). Storage in amber vials under nitrogen minimizes photolytic and oxidative degradation . Safety protocols include PPE (gloves, goggles) and fume hoods to prevent inhalation/contact, as per chemical safety guidelines .
Advanced Research Questions
Q. What computational modeling approaches predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) evaluates interactions with enzymes/receptors (e.g., cyclooxygenase or kinase targets). DFT calculations (Gaussian 09) optimize geometry and calculate electrostatic potentials to identify reactive sites. MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
Q. How do structural modifications to the phenylacetamide core influence the compound’s biological activity, and what methodologies assess these effects?
- Methodological Answer :
- Modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhances metabolic stability, while methyl groups improve lipophilicity (logP calculations via ChemDraw) .
- Assessment :
- In vitro assays: Enzyme inhibition (IC via fluorogenic substrates) and cytotoxicity (MTT assay on cancer cell lines).
- In vivo models: Pharmacokinetic profiling (plasma half-life, bioavailability) in rodents, with LC-MS/MS quantification .
Q. What strategies resolve discrepancies in biological activity data observed across studies of this compound analogs?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration in cell cultures) or compound purity. Solutions include:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Orthogonal Validation : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends using ANOVA or machine learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
